3,4,5-Tribromobenzaldehyde

Description

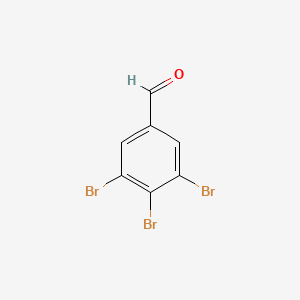

3,4,5-Tribromobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₃Br₃O and a molar mass of approximately 343.81 g/mol. Its structure features three bromine atoms substituted at the 3-, 4-, and 5-positions of the benzaldehyde ring, conferring strong electron-withdrawing effects that influence its reactivity and physical properties. This compound is primarily utilized in organic synthesis, such as in nitroaldol reactions to produce β-nitro alcohols, as demonstrated in a study where it reacted with nitromethane to yield (R,S)-2-nitro-1-(3,4,5-tribromophenyl)-ethanol in 68% yield .

Properties

Molecular Formula |

C7H3Br3O |

|---|---|

Molecular Weight |

342.81 g/mol |

IUPAC Name |

3,4,5-tribromobenzaldehyde |

InChI |

InChI=1S/C7H3Br3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H |

InChI Key |

ZKBIVFBQNXBSHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromobenzaldehyde typically involves the bromination of benzaldehyde derivatives. One common method is the bromination of 3,4,5-trimethoxybenzaldehyde followed by demethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tribromobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4,5-tribromobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 3,4,5-tribromobenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles like amines or thiols

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed:

Oxidation: 3,4,5-Tribromobenzoic acid.

Reduction: 3,4,5-Tribromobenzyl alcohol.

Substitution: 3,4,5-Trisubstituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,4,5-Tribromobenzaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 3,4,5-Tribromobenzaldehyde exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make it highly reactive, allowing it to participate in various chemical reactions. Its molecular targets and pathways are primarily related to its ability to form covalent bonds with biological molecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen vs. Methoxy Substituents : The bromine atoms in this compound create a strong electron-deficient aromatic ring, favoring nucleophilic attack (e.g., in nitroaldol reactions). In contrast, 3,4,5-Trimethoxybenzaldehyde’s methoxy groups donate electron density via resonance, activating the ring toward electrophilic substitution.

- Regiochemistry : The 3,4,5-substitution pattern in this compound imposes steric hindrance and symmetry distinct from the 2,4,6-isomer, which may influence cross-coupling efficiency. For example, 2,4,6-Tribromobenzaldehyde’s symmetric structure facilitates Suzuki reactions with boronic acids.

Physical Properties and Industrial Relevance

- Melting Points and Solubility : Brominated derivatives typically exhibit higher melting points and lower solubility in polar solvents compared to methoxy-substituted analogues due to increased molecular weight and halogen-related intermolecular forces.

- Purity and Availability : 3,4,5-Trimethoxybenzaldehyde is commercially available at >98% purity, whereas brominated variants are often synthesized in-house for specific reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.